molecular formula C26H23NO4S B2879497 (4-Ethoxyphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone CAS No. 866897-35-0

(4-Ethoxyphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone

Cat. No. B2879497
CAS RN: 866897-35-0
M. Wt: 445.53
InChI Key: XIXLXDDYWHTCQY-UHFFFAOYSA-N
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Description

This compound contains several functional groups including an ethoxy group, a methyl group, a tosyl group, and a quinolinyl group. These groups are common in many bioactive compounds and pharmaceuticals .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of an ethoxy group could increase its solubility in organic solvents .

Scientific Research Applications

Synthetic Methodologies and Chemical Analysis

Research in the realm of organic chemistry has developed various synthetic methodologies and chemical analyses for compounds structurally related to "(4-Ethoxyphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone." For instance, studies have focused on the synthesis of novel benzylisoquinoline alkaloids and their derivatives through different synthetic routes, highlighting the importance of spectroscopic methods (NMR, UV, IR, HRESIMS) for structural elucidation (Pudjiastuti et al., 2010). These methodologies are crucial for advancing the synthesis and characterization of new compounds with potential biological activities.

Biomedical Applications

Some research has been directed towards the biomedical applications of related compounds, demonstrating their utility in fluorescence labeling and potential imaging agents for diseases like Parkinson's. The development of novel fluorophores with strong fluorescence across a wide pH range highlights their application in biomedical analysis, such as fluorescent labeling reagents for carboxylic acids determination (Hirano et al., 2004). Furthermore, compounds like HG-10-102-01 have been synthesized for imaging LRRK2 enzyme in Parkinson's disease, showcasing the potential of such compounds in neurodegenerative disease research (Wang et al., 2017).

Antioxidant Properties

The synthesis and evaluation of antioxidant properties of certain phenylmethanone derivatives demonstrate the interest in exploring these compounds for their potential health benefits. Studies like those by Çetinkaya et al. (2012) on (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives reveal their significant antioxidant power, suggesting the applicability of structurally similar compounds in the development of antioxidant agents (Çetinkaya et al., 2012).

Theoretical and Spectroscopic Studies

Theoretical studies, including DFT calculations, electronic structure analysis, and NLO properties, have been conducted on compounds like 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6] naphthyridine-6(5H),8-dione (MBCND), providing insights into the electronic and photophysical properties of these molecules. Such studies are foundational for understanding the behavior of complex organic molecules and their applications in materials science and molecular electronics (Halim & Ibrahim, 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process this compound is involved in. Many compounds with similar structures have diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action in biological systems and its potential use in pharmaceuticals .

properties

IUPAC Name

(4-ethoxyphenyl)-[6-methyl-4-(4-methylphenyl)sulfonylquinolin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4S/c1-4-31-20-10-8-19(9-11-20)25(28)23-16-27-24-14-7-18(3)15-22(24)26(23)32(29,30)21-12-5-17(2)6-13-21/h5-16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXLXDDYWHTCQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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